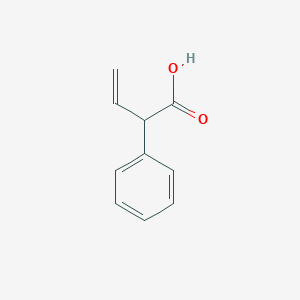

2-Phenylbut-3-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQWQTABLXAFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Phenylbut 3 Enoic Acid and Its Structural Analogues

Chemo-selective Synthetic Pathways

Chemo-selective synthesis prioritizes reaction pathways that yield a specific, desired product from a multitude of potential outcomes. This section outlines several such pathways for the synthesis of 2-Phenylbut-3-enoic acid and its analogues.

Wittig Olefination and its Variants in Unsaturated Carboxylic Acid Synthesis

The Wittig reaction stands as a cornerstone in organic synthesis for the creation of alkenes from aldehydes or ketones. libretexts.org This reaction involves the interaction of a carbonyl compound with a phosphorus ylide, or Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.org The formation of the highly stable phosphorus-oxygen double bond serves as the thermodynamic driving force for this transformation. total-synthesis.com A significant merit of the Wittig reaction is the unequivocal placement of the carbon-carbon double bond, a level of control not always achievable with other elimination reactions. libretexts.org

For the synthesis of α,β-unsaturated carboxylic acids, the Wittig reaction is particularly useful. A common strategy involves reacting an aldehyde with a stabilized ylide that contains an ester group; subsequent hydrolysis of the resulting α,β-unsaturated ester affords the target acid. scirp.orgscirp.org The stereochemical outcome of the alkene is heavily influenced by the nature of the ylide. Unstabilized ylides generally favor the formation of (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes. total-synthesis.comnih.gov

Variations of the Wittig reaction offer alternative routes. The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, is renowned for producing α,β-unsaturated esters with high (E)-selectivity, often with the added benefits of higher yields and simpler purification of byproducts. rsc.org The Horner-Wittig reaction, another variant, utilizes alkyl(diphenyl)phosphine oxides and allows for the synthesis of pure E or Z isomers of unsaturated acids through stereospecific elimination. rsc.org Furthermore, a chemo-enzymatic approach has been developed that combines the enzymatic reduction of a carboxylic acid to an aldehyde, via a carboxylic acid reductase (CAR), with a subsequent Wittig reaction, effectively leading to a two-carbon atom extension. beilstein-journals.org

| Reaction | Description | Key Features | Stereoselectivity |

| Classic Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.org | Precise placement of the double bond. libretexts.org | Unstabilized ylides favor (Z)-alkenes; stabilized ylides favor (E)-alkenes. total-synthesis.comnih.gov |

| Horner-Wadsworth-Emmons | Utilizes phosphonate carbanions. | Often results in higher yields and facilitates easier byproduct removal. | Generally provides high (E)-selectivity. |

| Horner-Wittig Reaction | Employs alkyl(diphenyl)phosphine oxides. rsc.org | Enables the synthesis of pure E or Z isomers. rsc.org | Proceeds via stereospecific elimination. rsc.org |

| Chemo-enzymatic Wittig | Integrates enzymatic reduction of carboxylic acids to aldehydes with a subsequent Wittig reaction. beilstein-journals.org | Results in a two-carbon chain extension. beilstein-journals.org | Dependent on the specific Wittig reagent utilized. |

Carbonylation Reactions for Phenylbutenoic Acid Formation

Carbonylation reactions are a class of chemical transformations that introduce a carbon monoxide (CO) moiety into an organic molecule. wikipedia.org These reactions are of significant industrial importance for the synthesis of carbonyl-containing compounds like carboxylic acids. wikipedia.org

A key application in this context is the synthesis of β,γ-unsaturated acids, including 4-phenylbut-3-enoic acid, through the palladium-iodide (PdI2)-catalyzed carbonylation of allylic alcohols. mdpi.com For instance, (E)-3-phenylprop-2-en-1-ol can be efficiently converted into 4-phenylbut-3-enoic acid. mdpi.com The underlying mechanism proceeds through the formation of a π-allylpalladium iodide complex from the starting allylic alcohol and an H-Pd-I species. This intermediate then undergoes insertion of carbon monoxide, followed by a nucleophilic attack by water, to yield the desired β,γ-unsaturated acid. mdpi.comunipr.it

The Heck reaction, which is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, also has variations that incorporate a carbonylation step. wikipedia.orgmdpi.com In these Heck-type carbonylations, an aryl halide can react with an alkene and carbon monoxide to generate various carbonyl compounds. organic-chemistry.org When an amine is employed as the nucleophile, the corresponding amide is formed. organic-chemistry.org This demonstrates the versatility of palladium-catalyzed carbonylation in forging C-C bonds and introducing carbonyl functionality. rsc.org

| Reaction Type | Substrate | Catalyst System | Product | Yield |

| Substitutive Carbonylation | (E)-3-phenylprop-2-en-1-ol | PdI2 / thiourea (B124793) (tu) | 4-phenylbut-3-enoic acid | 81% mdpi.com |

| Hydrocarboxylation | Ethylene | Nickel carbonyl | Propionic acid | Not Applicable wikipedia.org |

| Oxidative Carbonylation | Methanol (B129727) | Copper(I) salts | Dimethyl carbonate | Not Applicable wikipedia.org |

| Heck-type Carbonylation | (Hetero)aryl bromides | [Fe(CO)5] | (Hetero)aryl amides/esters | Good to excellent organic-chemistry.org |

Condensation Reactions in Substituted Phenylbutenoic Acid Synthesis

Condensation reactions involve the joining of two molecules, typically accompanied by the elimination of a small molecule such as water. ck12.org A prominent example is the Knoevenagel condensation, a variant of the aldol (B89426) condensation, which serves as a fundamental tool for carbon-carbon bond formation. wikipedia.orgsigmaaldrich.com This reaction typically involves the reaction of an aldehyde or ketone with a compound containing an active hydrogen, catalyzed by a weak base, to produce an α,β-unsaturated ketone. wikipedia.org

The Knoevenagel condensation is broadly applied in the synthesis of substituted alkenes and a range of pharmaceutically relevant compounds. niscpr.res.in For example, the reaction between 2-methoxybenzaldehyde (B41997) and thiobarbituric acid in the presence of piperidine (B6355638) yields a conjugated enone. wikipedia.org In a related process, (2Z)-4-oxo-4-phenylbut-2-enoic acid can be synthesized through the aldol condensation of benzaldehyde (B42025) and acetylacetone, with a base such as sodium hydroxide (B78521) acting as the catalyst.

| Reaction Name | Reactants | Catalyst | Product Type |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Hydrogen Compound | Weakly basic amine wikipedia.org | α,β-unsaturated ketone (conjugated enone) wikipedia.org |

| Aldol Condensation | Benzaldehyde + Acetylacetone | Sodium hydroxide | (2Z)-4-oxo-4-phenylbut-2-enoic acid |

| Esterification | Alcohol + Carboxylic Acid | Strong acid (e.g., Sulfuric acid) ck12.org | Ester ck12.org |

| Peptide Bond Formation | Two Amino Acids | Not Applicable | Dipeptide ck12.org |

Derivations from Phenylacetaldehyde (B1677652) and Malonic Acid Precursors

A highly effective method for the synthesis of cinnamic acids and their derivatives is the Knoevenagel condensation, especially when employing the Doebner modification. wikipedia.org This modification entails the reaction of an aldehyde, such as phenylacetaldehyde, with malonic acid, using pyridine (B92270) as the solvent. wikipedia.orgorganic-chemistry.org The reaction sequence involves an initial condensation followed by decarboxylation, ultimately yielding an α,β-unsaturated carboxylic acid. wikipedia.org

For instance, the reaction of benzaldehyde with malonic acid is a well-established route to cinnamic acid. scirp.org By analogy, phenylacetaldehyde can be reacted with malonic acid to produce this compound. A related example is the reaction of heptanal (B48729) with ethyl malonic acid, which produces (3E)-2-ethyl-non-3-enoic acid. massey.ac.nz This approach is advantageous due to the ready availability of the starting materials. An alternative strategy involves a Horner-Wadsworth-Emmons reaction of phenylacetaldehyde with a ylide derived from triethyl phosphonoacetate, which would yield the corresponding unsaturated ester, readily hydrolyzable to this compound.

Biocatalytic and Enantioselective Synthesis Approaches

Biocatalysis harnesses the power of enzymes to carry out chemical transformations. These methods are characterized by their high selectivity, mild reaction conditions, and environmental compatibility.

Enzymatic Cascade Reactions for Chiral Hydroxy-arylbutenoic Acids

Enzymatic cascade reactions, in which multiple enzymatic transformations occur sequentially in a single reaction vessel, offer an efficient route to complex chiral molecules. ewadirect.commdpi.com These one-pot syntheses can circumvent challenges associated with single-enzyme systems, such as disparate enzyme kinetics and the accumulation of inhibitory intermediates. ewadirect.com

A notable strategy for the production of chiral (S,E)-2-hydroxy-4-arylbut-3-enoic acids employs a two-enzyme cascade. csic.esresearchgate.net The sequence begins with an aldol condensation between pyruvate (B1213749) and an aryl aldehyde, a reaction catalyzed by trans-o-hydroxybenzylidene pyruvate hydratase-aldolase from Pseudomonas putida (HBPAPputida). csic.esresearchgate.net This is followed by the asymmetric reduction of the resulting 2-oxo-4-arylbut-3-enoic acid intermediate, catalyzed by Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin). csic.esresearchgate.net This enzymatic cascade has proven effective for the synthesis of a range of (S,E)-2-hydroxy-4-arylbut-3-enoic acids, achieving high yields (57-85%) and excellent enantioselectivity (87-99% ee). csic.esresearchgate.net

These chiral hydroxy-arylbutenoic acids serve as valuable precursors in the synthesis of important pharmaceutical agents. csic.es The design of multi-enzyme cascade systems, at times integrated with chemo-catalysis, represents a promising avenue for the sustainable and efficient production of high-value chiral molecules. ewadirect.commdpi.com

| Enzyme 1 | Function 1 | Enzyme 2 | Function 2 | Product | Yield | Enantiomeric Excess (ee) |

| HBPAPputida | Aldol condensation of pyruvate and aryl aldehydes. csic.esresearchgate.net | DpkAPsyrin | Asymmetric reduction of the C2 carbonyl group. csic.esresearchgate.net | (S,E)-2-hydroxy-4-arylbut-3-enoic acids | 57-85% csic.esresearchgate.net | 87-99% csic.esresearchgate.net |

Transaminase-Mediated Asymmetric Synthesis of Nonproteinogenic Amino Acid Derivatives

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor, enabling the stereoselective synthesis of chiral amines and amino acids. researchgate.netmdpi.commdpi.com This biocatalytic approach is particularly valuable for the production of nonproteinogenic amino acids, which are important components of many pharmaceuticals. mdpi.com Transaminases are broadly classified into α-transaminases (α-TAs) and ω-transaminases (ω-TAs), based on the position of the transferred amino group relative to the carboxylic acid moiety. mdpi.com While α-TAs are limited to the formation of α-amino acids, ω-TAs exhibit a broader substrate scope, making them highly useful for synthesizing diverse non-canonical amino acids. mdpi.commdpi.com

A significant application of this methodology is the synthesis of (3E,2S)-2-amino-4-phenylbutenoic acid from its corresponding keto acid, 2-oxo-4-phenylbut-3-enoic acid. Research has demonstrated that recombinant Escherichia coli expressing a transaminase can effectively convert 2-oxo-4-phenylbut-3-enoic acid into the desired (S)-2-amino acid. researchgate.net This process highlights the potential of transaminases for the asymmetric synthesis of β,γ-unsaturated α-amino acids.

The efficiency of transaminase-catalyzed reactions can be influenced by reaction equilibrium. To drive the reaction towards product formation, an excess of a suitable amino donor, such as isopropylamine, is often used. nih.govsemanticscholar.org The deamination product of isopropylamine, acetone (B3395972), is volatile and can be removed, further shifting the equilibrium. nih.gov Furthermore, enzyme engineering and site-directed mutagenesis have been employed to enhance the activity and broaden the substrate scope of transaminases, allowing for the synthesis of unnatural amino acids with bulkier side chains. nih.gov

Table 2: Transaminase-Mediated Synthesis of a Nonproteinogenic Amino Acid

| Keto Acid Substrate | Amino Donor | Biocatalyst | Product | Reference |

|---|---|---|---|---|

| 2-Oxo-4-phenylbut-3-enoic acid | L-Alanine | Recombinant E. coli transaminase | (3E,2S)-2-Amino-4-phenylbutenoic acid | researchgate.net |

| 2-Oxopentanoic acid | Isopropylamine | Engineered ω-TA from Ochrobactrum anthropi (L57A variant) | L-Norvaline | nih.gov |

| 2-Oxohexanoic acid | Isopropylamine | Engineered ω-TA from Ochrobactrum anthropi (L57A variant) | L-Norleucine | nih.gov |

Reaction Mechanisms and Chemical Transformations of 2 Phenylbut 3 Enoic Acid

Thermal Decarboxylation Processes

The thermal decarboxylation of β,γ-unsaturated acids like 2-phenylbut-3-enoic acid is a well-studied class of reactions that proceeds without a catalyst, typically in the vapor phase. cdnsciencepub.com This transformation is a key example of a pericyclic reaction.

The thermal decarboxylation of this compound and related β,γ-unsaturated acids is understood to proceed through a synchronous, unimolecular mechanism involving a six-membered cyclic transition state. cdnsciencepub.comresearchgate.net This process is analogous to the Cope rearrangement and is considered a "no-mechanism" reaction. rsc.org The reaction involves the transfer of the carboxylic proton to the γ-carbon of the alkene moiety, accompanied by a simultaneous electronic rearrangement that leads to the elimination of carbon dioxide and the formation of a new olefin. stackexchange.comdoubtnut.com

Theoretical studies using ab initio molecular orbital calculations support this mechanism, identifying a "twisted chair" conformation for the six-membered cyclic transition state. cdnsciencepub.comresearchgate.net Further evidence for this concerted pathway comes from kinetic isotope effect studies. For example, the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic [²H]acid (an isomer of the title compound) shows a significant primary kinetic isotope effect (kH/kD ≈ 2.8), indicating that the C-H bond to the carboxyl hydrogen is breaking in the rate-determining step. rsc.orgrsc.orgresearchgate.net Concurrently, a small ¹⁴C isotope effect (k¹²C/k¹⁴C ≈ 1.035) confirms that the C-C bond is also breaking simultaneously. rsc.orgrsc.orgresearchgate.net These observations are consistent with a mechanism where all bond-making and bond-breaking events occur within a single, synchronous transition state. rsc.orgresearchgate.net

The kinetics of the thermal decarboxylation of substituted but-3-enoic acids have been measured, revealing first-order reaction rates. The activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the structure of the transition state. For instance, studies on α,α-dimethylated phenylbut-3-enoic acids have provided specific thermodynamic data. The negative activation entropy values are characteristic of a highly ordered, cyclic transition state.

Below is a table of kinetic parameters for the gas-phase decarboxylation of two related isomers.

| Compound | Temperature Range (°K) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) | Reference |

| 2,2-Dimethyl-3-phenylbut-3-enoic acid | 442.4 - 476.7 | 29.7 | -14.69 | rsc.orgresearchgate.net |

| 2,2-Dimethyl-4-phenylbut-3-enoic acid | 239.0 - 290.5 | 37.7 | -11.7 | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort.

These data show that the positioning of the phenyl group has a substantial impact on the activation energy of the reaction.

The rate of thermal decarboxylation is highly sensitive to the substitution pattern on the butenoic acid skeleton. Theoretical calculations and experimental results show that substituents at the β- and γ-positions have predictable effects on the activation energy (Ea). cdnsciencepub.comresearchgate.net

β-Substitution: Substituents at the β-position (C3) generally decrease the activation energy, thus accelerating the reaction. cdnsciencepub.comresearchgate.net

γ-Substitution: Substituents at the γ-position (C4) tend to increase the activation energy, slowing the reaction down. cdnsciencepub.comresearchgate.net

The position of the phenyl group in phenylbut-3-enoic acid derivatives dramatically influences reactivity. The decarboxylation of 2,2-dimethyl-3-phenylbut-3-enoic acid is reported to be 580 times faster than its isomer, 2,2-dimethyl-4-phenyl-but-3-enoic acid, at 500°K. researchgate.netrsc.orgresearchgate.net This large rate difference is attributed to the electronic effects of the phenyl group on the stability of the developing double bond in the transition state. rsc.org When the phenyl group is at the 3-position, it can stabilize the partial double bond character between C2 and C3 in the transition state, lowering the activation barrier.

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to attack by both electrophiles and, under certain catalytic conditions, nucleophiles.

An important example of an electrophilic reaction is the oxidative cyclization mediated by hypervalent iodine reagents. When 3-phenylbut-3-enoic acid is treated with a highly electrophilic iodine(III) species, generated in situ from PhI(OAc)₂ and Me₃SiOTf, it undergoes an intramolecular 5-endo cyclization to yield 4-phenylfuran-2(5H)-one. sorbonne-universite.fr This transformation proceeds via electrophilic attack of the iodonium (B1229267) species on the alkene, followed by intramolecular trapping by the carboxylic acid oxygen.

Copper-catalyzed decarboxylative functionalizations represent a modern approach to forming bonds at the allylic position, which can be viewed as a formal addition across the π-system coupled with the loss of CO₂. researchgate.net For example, the reaction of 3-phenylbut-3-enoic acid with O-benzoyl-N-hydroxylmorpholine in the presence of a copper catalyst results in allylic amination, yielding 4-(2-phenylallyl)morpholine. nih.gov Similar copper-catalyzed protocols have been developed for allylic alkylation, sulfonylation, and phosphinoylation of conjugated β,γ-unsaturated carboxylic acids. researchgate.netnih.gov These reactions are believed to proceed through an electrophilic addition of the copper catalyst to the olefin, followed by decarboxylation to generate an allyl-copper intermediate that then couples with the desired precursor. researchgate.net

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound undergoes the standard transformations characteristic of this functional group. These reactions are essential for creating derivatives and for activating the carboxyl group for further reactions. libretexts.org

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. This is a reversible process that can be driven to completion by removing water. libretexts.orgsmolecule.com

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. libretexts.org

Mixed Anhydride (B1165640) Formation: The acid can be converted to a mixed anhydride to enhance its reactivity. For example, reaction with isobutyl chloroformate in the presence of a base like 4-methylmorpholine (B44366) generates a mixed carbonic-carboxylic anhydride, which can then be used in subsequent coupling reactions. nih.gov

Oxidative Cleavage Reactions

The alkene moiety of this compound and its derivatives can be cleaved by strong oxidizing agents. This reaction breaks the carbon-carbon double bond, typically yielding carbonyl compounds. A common method for this transformation is ozonolysis. The oxidative cleavage of a related compound, ethyl 4-phenylbut-3-enoate, with ozone in methanol (B129727) at low temperatures results in the formation of methyl phenylacetate. By analogy, the ozonolysis of this compound would be expected to cleave the C3-C4 double bond to produce phenylacetic acid after an oxidative workup. Other oxidative cleavage methods, potentially involving reagents like potassium permanganate (B83412) or selenium catalysts, could also be employed to achieve similar transformations. cardiff.ac.uk

Derivatives and Structural Analogues of 2 Phenylbut 3 Enoic Acid: Synthesis and Characterization

Synthesis of Ester and Amide Derivatives

The carboxyl group of 2-phenylbut-3-enoic acid is a prime site for derivatization, leading to the formation of esters and amides. These derivatives are often key intermediates in the synthesis of more complex molecules and can exhibit unique biological activities.

Methyl esters of this compound and its analogues are valuable precursors in organic synthesis. A notable example is the one-flask synthesis of (E)-methyl 2-diazo-4-phenylbut-3-enoate. This process involves the reaction of 2-carboxyethyl-triphenylphosphonium chloride with benzaldehyde (B42025) in THF, followed by treatment with methyl azidoformate to yield the diazo compound. orgsyn.orgresearchgate.net This diazoester is a donor-acceptor carbene precursor utilized in rhodium-catalyzed C-H insertion and cyclopropanation reactions, demonstrating its utility in constructing complex molecular architectures. researchgate.netsigmaaldrich.com For instance, its reaction with 1-methyl-3,4-dihydronaphthalene catalyzed by Rh₂(S-DOSP)₄ affords (S,E)-methyl 2-((R)-4-methyl-1,2-dihydronaphthalen-2-yl)-4-phenylbut-3-enoate in high yield and enantioselectivity. orgsyn.org

Another relevant ester is ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate, synthesized via an indium(III) triflate-catalyzed reaction between ethyl 2-methyl-3-oxobutanoate and phenylacetylene. orgsyn.org This reaction proceeds in high yield (90-93%) and demonstrates the utility of metal catalysts in forming substituted butenoate structures. orgsyn.org

| Ester Derivative | Synthesis Method | Key Reagents | Utility | Reference |

| (E)-Methyl 2-diazo-4-phenylbut-3-enoate | One-flask diazotization | 2-Carboxyethyl-triphenylphosphonium chloride, Benzaldehyde, Methyl azidoformate | C-H insertion, Cyclopropanation | orgsyn.orgresearchgate.net |

| Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | Indium(III) triflate-catalyzed addition | Ethyl 2-methyl-3-oxobutanoate, Phenylacetylene, In(OTf)₃ | Intermediate for substituted butenoates | orgsyn.org |

| (E)-Methyl 2-(methoxycarbonyloxy)-4-phenylbut-3-enoate | Acylation of hydroxyester | (E)-ethyl 2-hydroxy-4-phenylbut-3-enoate, Methyl chloroformate, Pyridine (B92270) | Intermediate for further functionalization |

Amide derivatives of phenylbutenoic acids are of significant interest due to their presence in various pharmacologically active compounds. The synthesis of these amides often involves the coupling of a phenylbutenoic acid derivative with an appropriate amine. For example, (E)-3-Phenyl-but-2-enoic acid has been coupled with a complex bicyclic amine, (2R,3R)-2-pyridin-3-ylmethyl-1-aza-bicyclo[2.2.2]oct-3-ylamine, to produce a compound with potential pharmacological interest due to the presence of the pyridine ring and the rigid bicyclic structure. ontosight.ai

Furthermore, derivatives of 2-oxo-4-phenyl-but-3-enoic acid have been used to synthesize novel thiazolo[4,5-b]pyridine-5-carboxylic acid amides. tandfonline.com These compounds have shown promising in vitro anticancer activity. tandfonline.com Similarly, (E)-4-oxo-4-phenylbut-2-enoic acid serves as a starting material for the synthesis of (2S,3S)-3-aroyl pyroglutamic acid amides, which are analogues of known P2X7 antagonists. mdpi.com The synthesis involves a Michael addition of a chiral amine to the butenoic acid, followed by cyclization and further derivatization. mdpi.com

| Amide Derivative | Starting Phenylbutenoic Acid | Amine Component | Potential Application | Reference |

| (E)-3-Phenyl-but-2-enoic acid ((2R,3R)-2-pyridin-3-ylmethyl-1-aza-bicyclo[2.2.2]oct-3-yl)-amide | (E)-3-Phenylbut-2-enoic acid | (2R,3R)-2-pyridin-3-ylmethyl-1-aza-bicyclo[2.2.2]oct-3-ylamine | Pharmacological research | ontosight.ai |

| Thiazolo[4,5-b]pyridine-5-carboxylic acid amides | 2-Oxo-4-phenyl-but-3-enoic acid derivatives | Various amines | Anticancer agents | tandfonline.com |

| (2S,3S)-3-Aroyl pyroglutamic acid amides | (E)-4-Oxo-4-phenylbut-2-enoic acid | (S)-1-(4-Methoxyphenyl)ethanamine | P2X7 antagonists | mdpi.com |

Functionalized Phenylbutenoic Acids: Hydroxy, Oxo, and Amino Derivatives

The introduction of additional functional groups such as hydroxyl, oxo, and amino moieties onto the phenylbutenoic acid backbone leads to a diverse range of compounds with interesting chemical and biological properties.

Methyl 2-hydroxy-4-phenylbut-3-enoate is a hydroxylated analogue that has been studied for its antimicrobial properties. smolecule.com It is known to inhibit the enzyme MenB in the menaquinone biosynthesis pathway, which is essential for bacterial respiration. smolecule.com Synthesis of this compound can be achieved through the reaction of 1-phenylprop-2-en-1-ol (B1595887) with methyl acrylate. smolecule.com Enzymatic methods are also employed for the synthesis of related hydroxy derivatives. For instance, ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, can be prepared by the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using various biocatalysts, such as Candida krusei. jiangnan.edu.cn

(2Z)-4-Oxo-4-phenylbut-2-enoic acid is an α,β-unsaturated ketocarboxylic acid that can be synthesized via the aldol (B89426) condensation of benzaldehyde with acetylacetone. This compound and its derivatives are of interest in medicinal chemistry, with some exhibiting antifungal and antibacterial activities. The hydrogenation of sodium 2-oxo-4-(2-thienyl)butenoate, a heteroaromatic analogue, has been studied as a method to produce the corresponding saturated oxo acid. electronicsandbooks.com

Amino-functionalized phenylbutenoic acids are important building blocks for non-proteinogenic amino acids. The asymmetric synthesis of (3E,2S)-2-amino-4-phenylbutenoic acid can be achieved from 2-oxo-4-phenylbut-3-enoic acid using a recombinant Escherichia coli whole-cell system that overexpresses an aromatic transaminase. researchgate.net This enzymatic conversion proceeds with high yield and enantiomeric purity. researchgate.net Similarly, (2S)-2-amino-4-oxo-4-phenylbutyric acid is synthesized from 2,4-dioxo-4-phenylbutyric acid using the same enzymatic system. researchgate.net Another important amino acid, threo-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of the aminopeptidase (B13392206) inhibitor bestatin, has been synthesized from cis- and trans-2-olefinic acids through the regio- and stereospecific ring-opening of a cis-2,3-epoxy-acid with ammonia. rsc.org

Isomeric Phenylbutenoic Acids (e.g., 3-Phenylbut-2-enoic Acid, 2-Methyl-4-phenylbut-3-enoic Acid)

Isomers of phenylbutenoic acid, which differ in the position of the phenyl group or the substitution pattern on the butenoic acid chain, exhibit distinct properties and reactivity.

Also known as β-methylcinnamic acid, 3-phenylbut-2-enoic acid exists as (E) and (Z) isomers. ontosight.ai The (E)-isomer can be synthesized through the condensation of benzaldehyde with acetone (B3395972) followed by acidification. ontosight.aiscirp.org It is a prochiral compound used in the synthesis of chiral pharmaceuticals through catalytic hydrogenation. biosynth.com Spectroscopic data for (E)-3-phenylbut-2-enoic acid includes a melting point of 129-131 °C and characteristic NMR signals. scirp.org

The synthesis of derivatives of 2-methyl-4-phenylbut-3-enoic acid has been reported. For example, (E)-ethyl 2-methyl-4-phenylbut-3-enoate can be prepared via a nickel-catalyzed reductive coupling of ethyl 2-chloropropionate with (2-bromovinyl)benzene, yielding the product as a colorless oil. rsc.org The corresponding alcohol, 2-methyl-4-phenylbut-3-en-1-ol, is also a known compound. nih.gov

| Isomer/Analogue | Common Name | Synthesis Highlight | Key Properties/Applications | Reference |

| (E)-3-Phenylbut-2-enoic acid | (E)-β-Methylcinnamic acid | Condensation of benzaldehyde and acetone | Precursor for chiral pharmaceuticals | ontosight.aiscirp.orgbiosynth.com |

| (E)-Ethyl 2-methyl-4-phenylbut-3-enoate | - | Ni-catalyzed reductive coupling | Intermediate for 2-methyl-4-phenylbut-3-enoic acid derivatives | rsc.org |

| 2-Methyl-4-phenylbut-3-en-1-ol | - | - | Building block for related acids and esters | nih.gov |

Heteroatom-Substituted Analogues

Replacing carbon atoms within the phenylbutenoic acid scaffold with heteroatoms such as nitrogen, oxygen, or sulfur, or introducing heteroatom-containing substituents, leads to analogues with modified electronic properties and biological activities.

The synthesis of (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid has been reported, representing a nitrogen-substituted analogue. researchgate.net This compound was synthesized from 4-phenyl-2,4-dioxobutanoic acid and evaluated for its antifungal activity. researchgate.net In a different approach, a photoredox-catalyzed coupling of a modular phenyl propargyl chloride with thiourea (B124793) has been used to create sulfur-substituted isocytosine (B10225) analogues, demonstrating a modern synthetic strategy for accessing heteroatom-containing compounds. rsc.org The resulting amine-functionalized products are amenable to further diversification. rsc.org

The synthesis of sulfur-substituted alpha-alkyl phenethylamines has also been explored as selective and reversible monoamine oxidase A (MAO-A) inhibitors. nih.gov While not directly phenylbutenoic acids, these structures share the feature of a phenyl group attached to a short, functionalized alkyl chain, and the study highlights the impact of sulfur substitution on pharmacological activity. nih.gov Furthermore, lipid and sulfur-substituted prenylcysteine analogues have been synthesized as inhibitors of human isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme implicated in certain cancers. purdue.edu These studies, while on different molecular scaffolds, provide valuable insights into the effects of heteroatom substitution on biological interactions.

| Heteroatom-Substituted Analogue Class | Synthetic Strategy | Example Compound/Target | Significance | Reference | | --- | --- | --- | --- | | Nitrogen-Substituted | Condensation | (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid | Antifungal activity | researchgate.net | | Sulfur-Substituted | Photoredox catalysis | Sulfur-substituted isocytosine analogues | Modular access to diverse sulfur-containing heterocycles | rsc.org | | Sulfur-Substituted | Multi-step synthesis | Sulfur-substituted alpha-alkyl phenethylamines | Selective MAO-A inhibitors | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 2-phenylbut-3-enoic acid in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous positional and stereochemical assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the vinylic, methine, and aromatic protons. The chemical shifts (δ) and coupling constants (J) are instrumental in confirming the connectivity of the molecule. For instance, the proton at the chiral center (C2) typically appears as a doublet of doublets, indicating its coupling to the two diastereotopic protons of the terminal vinyl group.

Detailed NMR data obtained in a deuterochloroform (CDCl₃) solvent are presented below.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.40 – 7.27 | m | - | Aromatic (5H) |

| ¹H | 6.01 | ddd | 17.1, 10.3, 7.8 | -CH=CH₂ (1H) |

| ¹H | 5.29 | d | 17.1 | -CH=CH₂ (trans, 1H) |

| ¹H | 5.23 | d | 10.3 | -CH=CH₂ (cis, 1H) |

| ¹H | 4.10 | d | 7.8 | Ph-CH-COOH (1H) |

| ¹³C | 178.5 | - | - | C=O |

| ¹³C | 137.9 | - | - | Aromatic C (quaternary) |

| ¹³C | 135.8 | - | - | -CH=CH₂ |

| ¹³C | 128.9 | - | - | Aromatic CH |

| ¹³C | 128.2 | - | - | Aromatic CH |

| ¹³C | 127.8 | - | - | Aromatic CH |

| ¹³C | 117.8 | - | - | -CH=CH₂ |

| ¹³C | 56.8 | - | - | Ph-CH-COOH |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Under electrospray ionization (ESI) conditions, the compound can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The fragmentation of the molecular ion typically involves the loss of the carboxylic acid group or cleavages associated with the phenyl and vinyl substituents.

| Technique | Ion Mode | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|---|

| HRMS | ESI | 161.0608 | 161.0602 | [C₁₀H₉O₂]⁻ ([M-H]⁻) |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, with the broadness resulting from hydrogen bonding. The sharp and strong absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Additionally, absorptions corresponding to C=C stretching of the vinyl group and the aromatic ring, as well as C-H stretching vibrations, are observed.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic Acid |

| 3065, 3033 | C-H stretch | Aromatic/Vinylic |

| 2927 | C-H stretch | Aliphatic |

| 1705 | C=O stretch | Carboxylic Acid |

| 1637 | C=C stretch | Vinylic |

| 1496, 1455 | C=C stretch | Aromatic |

| 1290, 1228 | C-O stretch | Carboxylic Acid |

| 929 | O-H bend | Carboxylic Acid |

Theoretical and Computational Studies of 2 Phenylbut 3 Enoic Acid

Quantum Mechanical Calculations (Ab Initio and Density Functional Theory)

Quantum mechanical (QM) calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Ab Initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy. For molecules like 2-phenylbut-3-enoic acid, DFT, particularly with the B3LYP functional and basis sets such as 6-311++G(d,p), offers a robust balance between computational cost and accuracy for a wide range of properties.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, this involves a conformational analysis to identify all possible low-energy conformers (rotational isomers). The key rotatable bonds are the C-C single bonds connecting the phenyl ring, the carboxylic acid group, and the vinyl group.

Geometry optimization calculations are performed for each potential conformer. In this process, the QM software systematically alters the molecular geometry to find the arrangement with the minimum potential energy. The outcome is a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of a Phenylbutenoic Acid Derivative (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C=C (vinyl) | ~1.34 Å |

| C-C (vinyl-phenyl) | ~1.48 Å | |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| Bond Angles | C-C-C (backbone) | ~123° |

| O=C-O (carboxyl) | ~124° |

| Dihedral Angle | C-C-C-C (defining planarity) | ~180° (for a trans-like conformer) |

Note: This data is illustrative and represents typical values for this class of compounds. Specific values for this compound would require a dedicated computational study.

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond (the π-system), while the LUMO is likely distributed over the conjugated system, including the carbonyl group of the carboxylic acid.

Table 2: Representative Frontier Molecular Orbital Energies for a Phenylalkenoic Acid

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: Values are representative and derived from general findings for similar conjugated carboxylic acids.

QM calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can aid in the assignment of experimental peaks and confirm the molecular structure.

Vibrational (IR/Raman) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These calculations help in assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. For this compound, characteristic frequencies would include the O-H stretch of the carboxylic acid (~3500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=C stretches of the vinyl group and phenyl ring (~1600-1650 cm⁻¹), and various C-H bending modes.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum Type | Peak | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Carbonyl C | ~172 ppm | C=O in COOH |

| Olefinic CH | ~125-140 ppm | C=C carbons | |

| Phenyl C | ~128-135 ppm | Aromatic carbons | |

| ¹H NMR | Carboxyl H | ~12.0 ppm | COOH proton |

| Phenyl H | ~7.2-7.5 ppm | Aromatic protons | |

| Olefinic H | ~5.5-6.5 ppm | Vinyl protons | |

| IR | O-H Stretch | ~3550 cm⁻¹ (gas phase) | Carboxylic acid |

Note: These are estimated values. Actual chemical shifts are highly dependent on the solvent and experimental conditions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS), which is the high-energy structure that connects reactants and products. wikipedia.org

For this compound, a potential reaction for study would be an electrophilic addition to the vinyl C=C double bond. Theoretical modeling of such a reaction would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and an electrophile like HBr) and the final product are optimized.

Transition State Search: A search algorithm is used to locate the saddle point on the PES corresponding to the transition state.

Frequency Calculation: A vibrational frequency calculation is performed on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the path of the reaction).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located TS correctly connects the desired reactants and products on the potential energy surface.

The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), a key determinant of the reaction rate according to transition state theory. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, studies on derivatives of its parent compound, cinnamic acid, demonstrate the applicability of this approach.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of molecules with similar core structures (e.g., various substituted phenylalkenoic acids) and their experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques, such as cross-validation and validation with an external test set of compounds not used in the model's creation.

For a class of compounds like phenylbutenoic acids, relevant descriptors in a QSAR model for a specific biological target might include the HOMO or LUMO energies (electronic effects), molar refractivity (steric effects), and the octanol-water partition coefficient, LogP (hydrophobicity). Such models can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

Academic contributions specifically detailing the synthesis, reactivity, and applications of 2-Phenylbut-3-enoic acid are limited in currently accessible scientific literature. Much of the available research focuses on its isomers, such as 3-phenylbut-2-enoic acid and 4-phenylbut-3-enoic acid, or its derivatives like 2-oxo-4-phenylbut-3-enoic acid. A significant challenge, therefore, is the lack of a substantial body of dedicated research on this compound itself. This scarcity of information hinders a complete understanding of its chemical behavior and potential utility. Future research should aim to establish reliable and efficient synthetic routes to isolate and study this compound in its pure form.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains largely unexplored. The presence of a carboxylic acid function, a phenyl group, and a vinyl group suggests a rich potential for various chemical transformations. Opportunities for further investigation include:

Stereoselective Reactions: The chiral center at the second carbon atom opens up avenues for asymmetric synthesis and the study of its stereoisomers' distinct properties.

Cycloaddition Reactions: The vinyl group could participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct complex cyclic systems.

Polymerization: The potential for the vinyl group to undergo polymerization or copolymerization could lead to the development of novel polymeric materials with specific properties imparted by the phenyl and carboxylic acid functionalities.

Systematic studies into these and other reaction pathways are needed to unlock the synthetic potential of this molecule.

Emerging Applications in Drug Discovery and Chemical Biology

While direct applications of this compound in drug discovery are not yet established, its structural motifs are present in various biologically active molecules. The combination of a phenyl group and a carboxylic acid is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The vinyl group offers a handle for further functionalization, which could be exploited in the design of novel therapeutic agents or chemical probes. Future research could explore the biological activity of this compound and its derivatives against various targets.

Advanced Computational and Experimental Approaches for Deeper Understanding

To address the current knowledge gap, a combination of advanced computational and experimental techniques is warranted.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's spectroscopic properties, conformational preferences, and reaction mechanisms. These theoretical insights can guide future experimental work.

Advanced Spectroscopy: Comprehensive spectroscopic characterization using modern NMR techniques (such as 2D NMR), high-resolution mass spectrometry, and single-crystal X-ray diffraction (if suitable crystals can be obtained) would provide definitive structural information.

High-Throughput Screening: Once a reliable synthetic route is established, high-throughput screening of this compound and its derivatives against biological targets could accelerate the discovery of potential therapeutic applications.

A concerted effort using these advanced approaches will be crucial to build a foundational understanding of the chemistry and potential of this compound.

Q & A

Basic: What are established synthetic methodologies for 2-phenylbut-3-enoic acid, and how do reaction conditions influence yield?

A common route involves visible-light photoredox-catalyzed carboxylation of activated C(sp³)─O bonds, as demonstrated in the synthesis of structurally similar unsaturated carboxylic acids . Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., Ru or Ir complexes) optimize electron transfer.

- Substrate activation : Allylic or propargylic precursors enhance reactivity.

- Light intensity and wavelength : Tuning these minimizes side reactions (e.g., over-reduction).

Yield optimization requires rigorous control of temperature (-20°C to 25°C) and inert atmospheres (N₂/Ar) to prevent radical quenching.

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography (via SHELX programs) is the gold standard for unambiguous stereochemical assignment . Complementary methods:

- NMR spectroscopy : -NMR coupling constants () distinguish E/Z isomers.

- Polarimetry : Optical rotation data verify enantiopurity if chiral centers exist.

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) confirm protonation state .

Advanced: How can computational modeling resolve contradictions between experimental and theoretical data for this compound’s electronic properties?

Discrepancies in dipole moments or frontier orbital energies often arise from:

- Solvent effects : Implicit solvent models (e.g., PCM) vs. explicit molecular dynamics.

- Conformational sampling : Density Functional Theory (DFT) with relaxed scans identifies low-energy conformers.

Validation steps :

Compare computed -NMR chemical shifts (GIAO-DFT) with experimental data.

Use Hirshfeld surface analysis (crystallography data) to assess intermolecular interactions .

Apply statistical metrics (e.g., RMSD) to quantify alignment between models and experimental results .

Advanced: What strategies prevent isomerization or decomposition during the synthesis of this compound derivatives?

- Kinetic control : Low-temperature reactions (<0°C) suppress thermal rearrangements.

- Protecting groups : Temporarily mask the carboxylic acid (e.g., as methyl esters) to avoid β-ketoacid instability .

- Additives : Radical inhibitors (e.g., BHT) mitigate undesired polymerization.

- In situ monitoring : UV-Vis or Raman spectroscopy tracks reaction progress to terminate at optimal conversion .

Advanced: How do steric and electronic effects of the phenyl group influence the reactivity of this compound in cycloaddition reactions?

The phenyl ring:

- Electron-withdrawing effect : Deactivates the α,β-unsaturated system, slowing [4+2] cycloadditions.

- Steric hindrance : Ortho-substituents on the phenyl group impede dienophile approach, favoring endo selectivity.

Experimental design : - Compare reaction rates with analogs (e.g., 4-phenyl derivatives) under identical conditions.

- Use Hammett plots to correlate substituent effects with reaction kinetics .

Basic: What analytical techniques are critical for assessing the purity of this compound in academic research?

- HPLC-MS : Quantifies purity (>98%) and detects trace isomers .

- Melting point analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity.

- Elemental analysis : Validates C/H/O ratios (±0.3% theoretical values) .

Advanced: How can researchers address conflicting crystallographic data for this compound polymorphs?

- High-resolution XRD : Resolve ambiguities in unit cell parameters using synchrotron radiation.

- Thermal analysis (DSC/TGA) : Correlate polymorph stability with temperature-dependent phase transitions.

- Rietveld refinement (SHELXL) : Model disorder or twinning in diffraction data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.